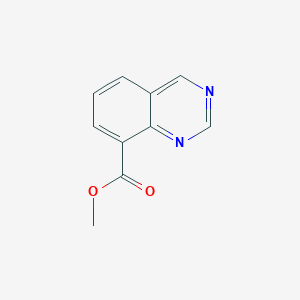

Methyl quinazoline-8-carboxylate

Description

Contextualization within Quinazoline (B50416) Chemistry

The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of heterocyclic chemistry. mdpi.commdpi.com This structural motif is not only prevalent in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals but has also been the subject of extensive synthetic exploration. nih.govorientjchem.orgnih.gov The first isolation of a quinazoline alkaloid, vasicine, dates back to 1888. nih.govorientjchem.org

The chemistry of quinazolines is rich and varied, with numerous synthetic methodologies developed to access a wide array of derivatives. nih.govnih.govorganic-chemistry.org These methods range from traditional approaches to more modern, metal-catalyzed reactions. nih.govnih.gov The properties and reactivity of substituted quinazolines are heavily influenced by the nature and position of the substituents on both the benzene and pyrimidine rings, which can modulate their electronic and steric characteristics. mdpi.com

Significance of the Quinazoline Scaffold in Synthetic Chemistry and Derivatization

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov This has made it a highly attractive framework for the synthesis and development of new therapeutic agents. mdpi.comresearchgate.netnih.gov The ease of its synthesis and the flexibility for structural modifications and functionalization at various positions, particularly at positions 2, 4, 6, 7, and 8, have further cemented its importance in drug discovery and materials science. nih.govresearchgate.netnih.govnih.gov

The diverse pharmacological activities associated with quinazoline derivatives are extensive and well-documented. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. mdpi.comresearchgate.netnih.gov The ability to introduce a wide variety of functional groups onto the quinazoline core allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, thereby enhancing its potential for biological activity. nih.gov

Overview of Current Research Trajectories for Methyl Quinazoline-8-carboxylate

Current research involving this compound is primarily centered on its utility as a synthetic intermediate and building block for more complex molecules. The presence of the methyl ester at the 8-position provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functionalities. This strategic positioning on the benzene portion of the quinazoline ring offers unique opportunities for derivatization that can lead to novel compounds with potentially interesting biological or material properties. While specific, extensive research focused solely on the biological activities of this compound itself is not widely published, its role as a precursor in the synthesis of other quinazoline-based compounds is a key area of investigation.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H8N2O2 |

| IUPAC Name | This compound |

| CAS Number | 72207114 |

Note: This data is based on publicly available chemical information. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl quinazoline-8-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-11-6-12-9(7)8/h2-6H,1H3 |

InChI Key |

DORROBMBVJXJHA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=CN=C21 |

Origin of Product |

United States |

Structural Elucidation and Comprehensive Characterization Techniques

Spectroscopic Methods for Methyl Quinazoline-8-carboxylate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, methyl 2-(3-chlorophenyl)quinazoline-4-carboxylate, a singlet observed at δ 8.64 ppm is characteristic of the proton at position 5 of the quinazoline (B50416) ring. nih.gov The spectrum of quinazoline itself shows signals for its protons, which can be used as a reference for substituted derivatives. chemicalbook.com For quinazoline derivatives, the protons of the quinazoline skeleton typically appear in distinct regions of the spectrum, often as multiplets or doublets depending on their coupling with neighboring protons. jst.vn For instance, in some quinazolinone derivatives, the proton at position 5 resonates at a low field as a doublet. jst.vn

Table 1: Representative ¹H NMR Spectral Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|---|

| Methyl 2-(3-chlorophenyl)quinazoline-4-carboxylate | CDCl₃ | 8.64 (s) | H-5 |

| 2-Phenylquinazolin-4(3H)-one | DMSO-d₆ | 12.57 (br s, 1H), 8.21–8.17 (m, 3H), 7.85 (t, J = 7.6 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.62–7.52 (m, 4H) | NH, Aromatic H |

| Quinazoline | Not specified | Not specified | Not specified |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In quinazoline derivatives, the carbon atoms of the quinazoline ring system and any substituents give rise to characteristic signals. For example, in the ¹³C NMR spectrum of a quinazolinone derivative, the carbonyl carbon signal was observed at δ 163.44 ppm, and the C=N carbon signal was at δ 153.75 ppm. jst.vn The aromatic carbons typically resonate in the range of δ 110-155 ppm. jst.vn The carbon of the methyl ester group would be expected to appear in a distinct region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| 3-Cyclopropyl-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 163.44 | C=O |

| 3-Cyclopropyl-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 153.75 | C=N |

| 3-Cyclopropyl-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 110.18 - 155.25 | Aromatic C |

| 2-Phenylquinazolin-4(3H)-one | DMSO-d₆ | 162.4, 152.4, 148.9, 134.7, 132.9, 131.5, 128.7, 127.9, 127.6, 126.7, 126.0, 121.1 | Aromatic C |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester functional group and the aromatic quinazoline ring. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester. rsc.org The C-O stretching vibrations of the ester would likely appear in the 1250-1000 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. jst.vnnih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Table 3: Representative IR Spectral Data for Quinazoline Derivatives

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 1608 | Not specified |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 1223 | Not specified |

| Quinazoline derivative BG1189 | Not specified | Not specified | Laser radiation breaks some chemical bonds affecting the substituents and the quinazoline radical. nih.gov |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. jst.vnrsc.orgorientjchem.org Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion would result in characteristic fragment ions, helping to confirm the presence and location of the methyl carboxylate substituent on the quinazoline ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For quinazoline derivatives, the UV-Vis absorption spectra typically exhibit distinct bands corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic system.

General Findings for Quinazoline Derivatives:

Studies on various quinazoline derivatives have shown that they generally display two main absorption bands in their UV-Vis spectra when measured in solvents like acetonitrile (B52724). A shorter wavelength band, typically observed in the 240–300 nm region, is attributed to the π → π* transition of the aromatic ring. A longer wavelength band, appearing between 310–425 nm, is assigned to the n → π* transition. researchgate.net The presence of an electron-withdrawing group can influence the position and fine structure of these absorption bands. researchgate.net

Specific Data for this compound:

Diffraction Methods for Solid-State Structure Determination

Single Crystal X-ray Diffraction

The successful application of single-crystal X-ray diffraction requires the growth of a high-quality, single crystal of the compound of interest. The diffraction pattern obtained from the crystal is then used to construct an electron density map, from which the atomic positions can be determined.

General Findings for Related Structures:

X-ray crystallographic studies have been successfully employed to confirm the molecular geometry and regioselectivity in the formation of various quinazoline ring systems. These studies are crucial for understanding the planarity of the ring system and the spatial arrangement of its substituents.

Specific Data for this compound:

A comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.

Chemical Reactivity and Derivatization Strategies of Methyl Quinazoline 8 Carboxylate

Exploration of Reaction Mechanisms and Pathways

The reactivity of the quinazoline (B50416) scaffold is complex, influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent at the 8-position. The reaction mechanisms involving methyl quinazoline-8-carboxylate are diverse, ranging from nucleophilic and electrophilic substitutions to metal-catalyzed cross-coupling and cycloaddition reactions.

In many reactions, the quinazoline nitrogen atoms can be protonated or alkylated, which in turn activates the ring system towards certain transformations. nih.gov For instance, in nucleophilic aromatic substitution (SNAr) reactions, the formation of a cationic quinazoline intermediate is a key step that facilitates the attack of a nucleophile. chim.it The specific pathway and the regioselectivity of the reaction are often dictated by the reaction conditions, the nature of the reactants, and the presence of catalysts.

Radical reactions also play a role in the derivatization of the quinazoline core. For example, the synthesis of quinazoline-2-carboxylates can be achieved through a Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides and methyl carbazate (B1233558). nih.gov This process involves the generation of a •CO2Me radical, which then reacts to form the quinazoline ring system. nih.gov

The mechanism for the synthesis of iodoquinazolines from N-(2-cyanoaryl)benzamides involves the coordination of a titanium tetraiodide catalyst to the cyano group, followed by nucleophilic attack of iodide, intramolecular cyclization, and subsequent aromatization promoted by an additive like trimethylsilyl (B98337) iodide (TMSI). frontiersin.org

Understanding these mechanisms is crucial for designing synthetic routes to novel quinazoline derivatives with desired functionalities and substitution patterns.

Functional Group Transformations of the Carboxylate Moiety

The methyl carboxylate group at the 8-position of the quinazoline ring is a key handle for a variety of functional group transformations, allowing for the introduction of diverse structural motifs.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, treatment with sodium hydroxide (B78521) in isopropanol (B130326) can effectively hydrolyze the ester to the carboxylic acid. nih.gov This carboxylic acid derivative is a versatile intermediate for further modifications.

Amidation: The resulting carboxylic acid can be coupled with various amines to form amide derivatives. This is often achieved using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent such as anhydrous dioxane. nih.gov This reaction is instrumental in building libraries of quinazoline-based compounds for biological screening.

Reduction: While not explicitly detailed for the 8-carboxylate, in principle, the ester can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.

Transesterification: The methyl ester can potentially be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.

These transformations of the carboxylate moiety significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of derivatives with tailored properties.

Electrophilic and Nucleophilic Substitutions on the Quinazoline Ring System

The quinazoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the positions of attack are governed by the electronic nature of the ring.

Electrophilic Substitution: The quinazoline ring is generally deactivated towards electrophilic attack due to the presence of the two nitrogen atoms. However, nitration is a known electrophilic substitution reaction for quinazoline. nih.gov The predicted order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov It is important to note that the presence of the electron-withdrawing methyl carboxylate group at the 8-position would further deactivate the ring, making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is a more common and synthetically useful reaction for functionalizing the quinazoline core. nih.gov Leaving groups, such as halogens, at the C2 and C4 positions are readily displaced by a variety of nucleophiles. Numerous studies have demonstrated the regioselective substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors with various amines, including anilines, benzylamines, and aliphatic amines. mdpi.com The selectivity for the C4 position is a well-established phenomenon in quinazoline chemistry. mdpi.com While this compound itself does not have a leaving group in the core structure, its derivatives with halogens at key positions would be excellent substrates for SNAr reactions.

The development of selective protocols, such as DMAP-catalyzed amination of 4-chloroquinazolines, has improved the scope and efficiency of these reactions. chim.it

Coordination Chemistry with Transition Metal Ions

The nitrogen atoms and the carboxylate group of this compound and its derivatives can act as ligands, coordinating with transition metal ions to form metal complexes. libretexts.orgwikipedia.org This area of its chemistry is significant due to the potential applications of these metal complexes in catalysis and materials science.

Quinazoline derivatives, particularly those with additional coordinating groups like a hydroxyl group, have been shown to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), and they can adopt various geometries, including octahedral and tetrahedral, depending on the metal ion. researchgate.net

The carboxylate group itself can coordinate to metal ions in several ways, including monodentate (κ¹), bidentate (κ²), and bridging modes. wikipedia.org The specific coordination mode depends on the metal, the other ligands present, and the reaction conditions.

The formation of these coordination compounds can significantly alter the electronic and steric properties of the quinazoline moiety, potentially leading to novel catalytic activities or materials with interesting photophysical or magnetic properties.

Cycloaddition Reactions Leading to Hybrid Structures

Cycloaddition reactions offer a powerful strategy for constructing complex, polycyclic architectures from relatively simple starting materials. While specific examples involving this compound are not extensively documented in the provided search results, the quinazoline scaffold, in general, can participate in such reactions.

For instance, the synthesis of quinazolines can be achieved through cyclization reactions. One method involves the cyclization of N-phenylbenzimidoyl chloride derivatives with ethyl cyanoformate in the presence of a Lewis acid like tin tetrachloride. Although this is a synthesis of the quinazoline ring itself, it highlights the potential for the quinazoline system to be involved in ring-forming processes.

More complex fused quinazoline derivatives, such as isoquinolino[1,2-b]quinazolin-8-one, can be synthesized through rhodium-catalyzed C-H activation-based alkenylation followed by an intramolecular aza-Heck-type cyclization. researchgate.net This demonstrates that the quinazoline ring can be a building block for more elaborate, hybrid structures through transition metal-catalyzed cycloaddition and annulation strategies.

The exploration of cycloaddition reactions with this compound could lead to the discovery of novel heterocyclic systems with unique three-dimensional structures and potentially interesting biological activities.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It has been applied to various quinoline (B57606) and quinazoline (B50416) derivatives to understand their stability, reaction mechanisms, and electronic properties. nih.govresearchgate.net Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31+G* or cc-pVDZ, to ensure accuracy. mui.ac.irmdpi.commdpi.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For instance, in the synthesis of quinazolinone–isoxazoline hybrids via 1,3-dipolar cycloaddition reactions, DFT has been used to support experimental results regarding the reaction's regiochemistry. mdpi.comresearchgate.net By calculating the energies of transition states and intermediates, researchers can determine the most favorable reaction pathway. researchgate.net

In one study, the mechanism of a 1,3-dipolar cycloaddition between an N-allylquinazolinone and arylnitriloxides was investigated. The computational analysis, performed at the B3LYP/cc-pVDZ level, was in good agreement with the experimental data, confirming the proposed mechanism. mdpi.comresearchgate.net These theoretical studies provide a valuable framework for designing new synthetic routes and predicting the outcomes of complex reactions. frontiersin.org

Predicting the regioselectivity of a reaction is a significant challenge in organic synthesis. nih.gov DFT calculations have emerged as a reliable tool for this purpose, particularly in reactions like C–H activation and aromatic nucleophilic substitution (SNAr). nih.govbeilstein-journals.org

For C–H activation reactions catalyzed by metals like palladium, the rate- and regioselectivity-determining step is often the formation of a palladacycle intermediate. nih.gov DFT can be used to calculate the activation energy barriers for different potential reaction sites. The site with the lowest activation barrier is predicted to be the most favorable, thus determining the regioselectivity of the reaction. nih.gov An alternative approach involves calculating the relative energies of the resulting palladacycle intermediates, which often correlates with the activation barriers, providing a simpler yet effective predictive model. nih.govnih.gov

In the context of quinazolines, DFT has been used to rationalize the regioselectivity of SNAr reactions. For example, in the reaction of a diazidoquinazoline with pyrrolidine, DFT calculations helped to unequivocally prove the structure of the C4-substituted product by analyzing the energies of possible isomers. beilstein-journals.org

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, is crucial to its function. DFT calculations are used to perform conformational analyses by scanning the potential energy surface (PES) as a function of rotatable bonds (torsion angles). mdpi.com This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them. mdpi.com

For example, a conformational study on a 3-(methoxycarbonyl)-2-(methylthio)-1,2-dihydroquinolin-4-olate anion was conducted to understand its structure. The analysis revealed the most stable conformations, providing insight into the molecule's structural preferences which could influence its reactivity. mdpi.com In another study, the interaction of a 4-quinazolinone derivative with a cavitand was analyzed, revealing different stable complex conformations depending on the solvent, highlighting the role of the environment in determining molecular shape. mdpi.com

DFT calculations provide detailed information about the electronic structure of molecules, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a molecule is more reactive. nih.gov

These calculations can also reveal the nature of intramolecular charge transfer (ICT) within a molecule. nih.gov For quinoline derivatives, which often exhibit ICT, the HOMO is typically located on an electron-donating part of the molecule, while the LUMO is on an electron-accepting part. nih.gov This charge separation upon electronic excitation is fundamental to their photophysical properties. The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Compound Series | Property | Finding | Significance | Reference |

|---|---|---|---|---|

| Quinazoline-4(3H)-one derivatives | HOMO-LUMO Gap | Compounds with higher energy gaps exhibit greater hardness and kinetic stability. | Predicts relative reactivity and stability. | nih.gov |

| Fused quinazoline derivatives | HOMO and LUMO Energies | Calculated energies showed that charge transfer occurs within the molecules. | Explains electronic transitions and potential bioactivity. | researchgate.net |

| Quinoline-amide derivatives | Chemical Hardness/Softness | Determined from HOMO-LUMO energies to evaluate stability. | Provides insights into the kinetic and thermodynamic stability. | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). acs.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgresearchgate.net

TD-DFT calculations have been successfully applied to quinoline and quinazoline derivatives to correlate theoretical spectra with experimental measurements. nih.govresearchgate.net The calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. rsc.org For instance, the long-wavelength absorption bands in many of these compounds are assigned to HOMO→LUMO transitions, often involving intramolecular charge transfer. rsc.org The choice of solvent can also be modeled in TD-DFT calculations, allowing for the study of how solvent polarity affects the absorption spectra. researchgate.net

| Compound Type | Method | Calculated Property | Experimental Correlation | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline derivatives | TD-DFT (B3LYP/6-31+G(d,p)) | Energy transitions and molar extinction coefficients. | Good correlation between theoretical and experimental data was achieved. | rsc.org |

| Quinoline and Quinazoline derivatives | TD-DFT | Electronic absorption spectra in different solvents. | Theoretical calculations matched experimental measurements of solvent effects. | researchgate.net |

| Substituted Quinoline Derivatives | TD-DFT (B3LYP/6-31G'(d,p)) | Absorption spectra. | Used to predict absorption spectra and understand photophysical properties. | nih.gov |

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating how a solute molecule, such as a quinazoline derivative, interacts with its solvent environment. researchgate.net MD simulations can provide detailed insights into solvation structures, hydrogen bonding networks, and the dynamic behavior of molecules in solution. mdpi.comresearchgate.net

In one study, MD simulations were used to explore the interaction between a 4-quinazolinone derivative and a cavitand host in different solvents (methanol and dimethylformamide). mdpi.comresearchgate.net The simulations revealed how the solvent molecules mediate the host-guest interaction, leading to different stable complex conformations in each solvent. mdpi.com By analyzing radial distribution functions (RDFs) and coordination numbers (CNs) from the simulation, researchers can quantify the local structure of the solvent around the solute. researchgate.net The diffusion coefficient can also be calculated to understand how substitutions on the molecule influence its movement through the solvent. researchgate.net These simulations highlight the critical role of solvent in determining molecular conformation and intermolecular interactions. mdpi.com

Applications of Methyl Quinazoline 8 Carboxylate in Advanced Materials Science

Role as a Chemical Precursor in Material Synthesis

The structure of methyl quinazoline-8-carboxylate, featuring a nitrogen-containing heterocyclic ring system and a reactive carboxylate group, theoretically positions it as a versatile precursor for the synthesis of more complex functional materials. The nitrogen atoms in the quinazoline (B50416) ring can act as coordination sites for metal ions, making it a potential ligand for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further chemical transformations, such as amide bond formation or as a coordinating group in metal complexes. However, specific examples and detailed research findings on the use of this compound as a precursor for advanced materials are not prominently featured in available scientific literature.

Applications in Luminescent Systems

Similarly, the utility of this compound in luminescent systems is not well-documented. The luminescent properties of organic compounds are highly dependent on their molecular structure, including the nature and position of substituents which can influence the electronic transitions and excited state dynamics. While some quinazoline derivatives are known to exhibit fluorescence, specific data on the emission properties of this compound or materials derived from it are not available.

Utilization in Colorimetric pH Sensors

The scientific literature does not currently contain specific studies on the use of this compound for colorimetric pH sensing. The nitrogen atoms in the quinazoline ring have the potential to be protonated or deprotonated in response to pH changes, which could, in principle, lead to a change in the electronic structure and a corresponding colorimetric response. However, without experimental data, this remains a theoretical possibility.

Q & A

Q. What are the standard synthetic routes for methyl quinazoline-8-carboxylate derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate reacts with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under triethylamine catalysis to form tricyclic pyrido[2,3-f]quinoxaline derivatives . Optimization includes adjusting solvent polarity (ethanol vs. DMF), temperature (room temperature to reflux), and stoichiometry of hydrazonoyl chlorides. Monitoring reaction progress via TLC and isolating intermediates (e.g., nitro precursors) ensures purity .

Q. How are this compound derivatives characterized experimentally?

Characterization involves spectroscopic methods:

- NMR : and NMR identify substituent patterns and regioselectivity. For example, a singlet at δ 3.92 ppm (OCH) and aromatic protons between δ 8.13–8.27 ppm confirm ester and quinoxaline moieties .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 389 for a thiazoloquinazoline derivative) validate molecular weight, while fragmentation patterns confirm structural motifs .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.1% deviation) to verify purity .

Advanced Research Questions

Q. What mechanistic insights explain the role of carboxylate groups in transition-metal-catalyzed C–H functionalizations of quinazoline derivatives?

Carboxylate ligands facilitate C–H bond activation via concerted metalation-deprotonation (CMD) or ambiphilic metal ligand activation (AMLA). For example, palladium-catalyzed arylations of this compound derivatives proceed through a carboxylate-assisted pathway where the ligand acts as a transient base, lowering the activation energy for C–H cleavage. Computational studies suggest a six-membered transition state with Pd–O interactions stabilizing the deprotonation step .

Q. How can crystallographic data resolve ambiguities in regioselectivity for this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles to confirm regiochemistry. For instance, a study on ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylate revealed a dihedral angle of 12.5° between the pyridine and quinoxaline rings, confirming non-planar stacking. SHELXTL software enables high-resolution refinement (R1 < 0.05) even for twinned crystals, resolving positional disorder in bulky substituents .

Q. How should researchers address contradictions in reported antimicrobial activity data for this compound analogs?

Discrepancies may arise from variations in:

- Assay conditions : MIC values depend on bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO vs. aqueous buffers) .

- Structural modifications : Electron-withdrawing groups (e.g., –CF) enhance activity against S. aureus but reduce solubility, affecting bioavailability. Cross-referencing SAR studies with computational docking (e.g., binding to DNA gyrase) clarifies bioactivity trends .

Q. What strategies improve the regioselectivity of nucleophilic additions to this compound scaffolds?

- Steric control : Bulky substituents at position 2 direct nucleophiles to position 7 due to steric hindrance.

- Electronic effects : Electron-deficient quinoxaline rings favor nucleophilic attack at the para position relative to the ester group.

- Catalytic additives : Lewis acids (e.g., ZnCl) polarize carbonyl groups, enhancing electrophilicity at specific sites .

Methodological Guidance

Q. How to design experiments for analyzing metabolic stability of this compound derivatives?

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) using first-order kinetics.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms with fluorescent probes. IC values < 10 µM indicate high metabolic liability .

Q. What computational methods predict the photophysical properties of this compound-based fluorophores?

- TD-DFT : Calculate excitation energies (B3LYP/6-31G*) to estimate emission wavelengths. Solvent effects (PCM model) improve accuracy for polar media.

- HOMO-LUMO gaps : Correlate with experimental UV-Vis λ values. A smaller gap (e.g., 3.2 eV) predicts redshifted emission .

Data Analysis and Reproducibility

Q. How to troubleshoot low yields in the synthesis of tricyclic quinazoline derivatives?

- Purge oxygen : Use Schlenk techniques to prevent oxidation of sensitive intermediates.

- Alternative catalysts : Replace triethylamine with DBU for stronger base-driven cyclization.

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 20–30% .

Q. What protocols ensure reproducibility in crystallographic studies of this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.